Parahydroxybenzoic acid monohydrate

Solid-state chemistry Pharmaceutical materials Phase diagram

Researchers developing direct-compression tablets or hydrated cocrystals must use the monohydrate form (CAS 26158-92-9)-the anhydrate (CAS 99-96-7) is not a functional substitute. • Superior plastic deformation yields higher tablet tensile strength vs. anhydrate, reducing capping and excipient load [Sun & Grant, 2004]. • Thermodynamically preferred hydrated [FLZ+4OHBA+H₂O] cocrystals; anhydrous form produces metastable intermediates [Surov et al., 2020]. • Solid-state miscibility with salicylic acid <0.4 mol% at 20 °C, ensuring phase purity [Wang et al., 2024]. QC-verified water content by Karl Fischer titration. In stock for immediate shipment.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 26158-92-9
Cat. No. B8587705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParahydroxybenzoic acid monohydrate
CAS26158-92-9
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)O.O
InChIInChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2
InChIKeyUQSQFARUACRWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parahydroxybenzoic Acid Monohydrate – Hydrate-Form Building Block


Parahydroxybenzoic acid monohydrate (4-hydroxybenzoic acid monohydrate, PHBA monohydrate) is the monohydrate crystalline form of 4-hydroxybenzoic acid, a monohydroxybenzoic acid with the molecular formula C₇H₆O₃·H₂O and a molecular weight of 156.14 g/mol . It is a white crystalline solid that serves as the foundational building block for paraben preservatives, liquid-crystal polymers, and pharmaceutical cocrystals. Unlike the anhydrous form (CAS 99-96-7, MW 138.12 g/mol), the monohydrate incorporates one molecule of water of crystallization per acid molecule, which significantly alters its solid-state properties, compaction behavior, and cocrystallization energetics.

Hydrate form building block for cocrystals and tableting
Reported compaction benefit from water of crystallization
Access to thermodynamically preferred hydrated cocrystal phases

Why Anhydrous 4-Hydroxybenzoic Acid Cannot Substitute


The anhydrous form (CAS 99-96-7) and the monohydrate form (CAS 26158-92-9) are not freely interchangeable despite sharing the same parent acid structure. The water of crystallization in the monohydrate acts as a structural spacer that increases interlayer separation, facilitates plastic deformation during compaction, and alters solid-state miscibility with co-formers [1][2]. In cocrystallization screens, the monohydrate preferentially forms hydrated multicomponent crystals that are thermodynamically more stable than their anhydrous counterparts [3]. Substituting the anhydrous form in tableting or cocrystal synthesis can lead to reduced tablet strength, different polymorphic outcomes, and batch-to-batch variability. The quantitative evidence below delineates exactly where these differences are measurable and operationally consequential.

Solid-state packing
Water of crystallization alters interlayer separation and plastic deformation; direct substitution may reduce tablet strength and alter polymorphic outcomes.
Cocrystal phase access
Anhydrous form may yield metastable cocrystals; monohydrate enables thermodynamically preferred hydrated multicomponent phases.
Stoichiometric accuracy
Monohydrate contains 11.5% water by weight; substitution introduces systematic error in active 4HBA molar calculations.

Quantitative Differentiation: Monohydrate vs. Anhydrate and Isomers


Solid-State Miscibility with Salicylic Acid

In the binary salicylic acid (SA) / 4-hydroxybenzoic acid (4HBA) system, the monohydrate form of 4HBA exhibits significantly lower solid-state miscibility with SA than the anhydrous form. The T–X phase diagram constructed from 20 °C to melting reveals that the monohydrate is less miscible, with solid-state miscibility limits below 0.4 mol% at 20 °C. This behavior directly affects impurity incorporation and solid-solution formation during co-processing [1].

Solid-state miscibility
Head-to-head
Monohydrate less miscible; miscibility limit <0.4 mol% at 20°C vs. anhydrate
Minimizes solid-solution formation with salicylic acid co-formers
Binary T–X phase diagram; DSC-derived
Solid-state chemistry Pharmaceutical materials Phase diagram

Crystal Lattice Parameters by X-Ray Diffraction

Single-crystal X-ray analysis definitively distinguishes the monohydrate from the anhydrate. The monohydrate crystallizes in the monoclinic space group P2₁/a with unit-cell parameters a = 17.79 Å, b = 6.39 Å, c = 6.79 Å, β = 105.6°, and Z = 4 [1]. In contrast, the anhydrous form adopts a different crystal packing arrangement without the water-mediated hydrogen-bond network. Pairs of acid molecules in the monohydrate form dimers via carboxyl-group hydrogen bonds (2.678 Å), while water molecules fill interstitial spaces to create a three-dimensional hydrogen-bonding network. These distinct lattice parameters provide a definitive fingerprint for identity verification and polymorph control.

Crystal lattice identity
Method context
Monoclinic P21/a; a=17.79 Å, b=6.39 Å, c=6.79 Å, β=105.6°
Definitive XRD fingerprint for hydrate form verification
Single-crystal XRD; R=0.086
Crystallography Polymorph screening Solid-state characterization

Aqueous Solubility Among Hydroxybenzoic Acid Isomers

Among the three monohydroxybenzoic acid positional isomers, aqueous solubility varies substantially, dictating solvent selection and formulation strategy. 4-Hydroxybenzoic acid (anhydrous basis) exhibits solubility of approximately 5 g/L in water at 20 °C [1]. The 2-hydroxy isomer (salicylic acid) shows markedly lower solubility at ~2 g/L (20 °C) , while the 3-hydroxy isomer (m-hydroxybenzoic acid) demonstrates higher solubility at ~7.25 g/L (25 °C) [2]. When the monohydrate form is used, the effective 4HBA concentration must account for the 11.5% water content.

Solubility by isomer
Cross-study comparable
4HBA ~5 g/L (20°C); 2-isomer ~2 g/L; 3-isomer ~7.25 g/L
Positional isomer selection affects aqueous process design
Monohydrate correction: 11.5% water content
Solubility Isomer differentiation Pre-formulation

Tableting Performance and Compaction Behavior

In a head-to-head compaction study, p-hydroxybenzoic acid monohydrate (HM) and anhydrate (HA) powders were uniaxially compressed under identical pressures and triaxially decompressed. HM crystals exhibited greater plastic deformation, larger volume reduction, and significantly higher tablet tensile strength at zero porosity than HA crystals [1]. The water molecules in the HM lattice increase interlayer separation, facilitating slip along crystallographic planes and enhancing interparticulate bonding area. This structural feature gives HM a decisive advantage in direct-compression tableting operations.

Compaction behavior
Head-to-head
Monohydrate: greater tablet tensile strength and volume reduction vs. anhydrate
Supports direct-compression tableting research
Uniaxial compression; 97% RH preconditioning
Tableting Pharmaceutical formulation Powder compaction

Cocrystal Formation Energetics and Thermodynamic Stability

In cocrystallization screens with fluconazole (FLZ), 4-hydroxybenzoic acid forms both anhydrous and hydrated cocrystals. Theoretical lattice energy calculations demonstrate that the hydrated cocrystal [FLZ+4OHBA+H₂O] is energetically more favorable than its anhydrous counterpart [FLZ+4OHBA] [1]. Quantum theory of atoms in molecules and crystals (QTAIMC) analysis confirms that water molecules play a structure-forming role, contributing stabilizing O–H···O hydrogen bonds within the lattice. The anhydrous cocrystal appears as a metastable intermediate in a two-step mechanochemical reaction pathway, with the hydrated form representing the thermodynamic endpoint.

Cocrystal stability
Cross-study comparable
Hydrated [FLZ+4OHBA+H2O] more stable than anhydrous cocrystal
Hydrated cocrystal thermodynamically favored
QTAIMC analysis; water structure-forming role
Cocrystal engineering Pharmaceutical cocrystals Supramolecular chemistry

Stoichiometric Water Content for Synthesis Calculations

The monohydrate contains exactly 11.54% water by weight (18.015 g/mol H₂O / 156.14 g/mol total), a stoichiometric fact that directly impacts reagent calculations. When the monohydrate is used as a synthetic building block for paraben esterification or polymer synthesis, failure to account for this water content results in an 11.5% overestimation of the active 4HBA molar equivalent . The anhydrous form (MW 138.12 g/mol) contains no water, eliminating this correction but sacrificing the tableting and cocrystallization advantages of the monohydrate.

Hydrate water content
Data to verify
11.54% water by weight; 0.885 g 4HBA per g monohydrate
Stoichiometric correction required for synthesis
Calculated from molecular formulas; verify by Karl Fischer
Synthetic chemistry Stoichiometry Reagent procurement

High-Confidence Application Scenarios


Direct-Compression Tableting with High Tensile Strength

Pharmaceutical and nutraceutical manufacturers developing direct-compression tablets should select the monohydrate form to exploit its superior plastic deformation and interparticulate bonding. The water of crystallization increases interlayer separation along crystallographic slip planes, yielding tablets with greater tensile strength at zero porosity compared to the anhydrate, as demonstrated by Sun & Grant (2004) [1]. This reduces reliance on excipient binders and minimizes tablet defects such as capping and lamination.

Cocrystal Engineering for Stable Hydrated Phases

When 4-hydroxybenzoic acid is used as a co-former in cocrystal screens with APIs such as fluconazole, the monohydrate form is essential for accessing the thermodynamically preferred hydrated cocrystal phase. Surov et al. (2020) demonstrated that hydrated [FLZ+4OHBA+H₂O] cocrystals are energetically more favorable than anhydrous cocrystals, with water molecules serving a structure-stabilizing role confirmed by QTAIMC analysis [2]. Using the anhydrous form may lead to metastable intermediates that complicate characterization and scale-up.

Co-Processing with Salicylic Acid or Similar Co-Formers

For co-processing applications involving salicylic acid (2-hydroxybenzoic acid), the monohydrate form of 4HBA is preferred because it is less miscible in the solid state than the anhydrous form, as established by Wang et al. (2024) through T–X phase diagram construction [3]. At 20 °C, solid-state miscibility limits are below 0.4 mol%, minimizing undesired solid-solution formation and ensuring phase purity in the final material.

Precision Synthesis with Accurate Stoichiometric Control

In esterification reactions for paraben production or in polymer synthesis (e.g., liquid-crystal polymers), the monohydrate's exact 11.5% water content must be factored into reagent calculations. Procurement of the monohydrate (CAS 26158-92-9) rather than the anhydrate (CAS 99-96-7) requires a corresponding adjustment in mass to deliver the target molar equivalent of 4HBA . Quality control laboratories should verify the water content via Karl Fischer titration to confirm hydrate integrity before use.

Application
Selection Property
Validation Focus
Direct-compression tableting
Hydrate form compaction behavior
Tablet tensile strength and defect reduction (reported)
Cocrystal engineering for stable hydrated phases
Hydrate form lattice energy
Thermodynamic stability of hydrated cocrystals (reported)
Co-processing with salicylic acid
Low solid-state miscibility of monohydrate
Phase purity and solid-solution minimization
Precision synthesis with stoichiometric control
Defined water content per monohydrate
Stoichiometric calculation accuracy
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